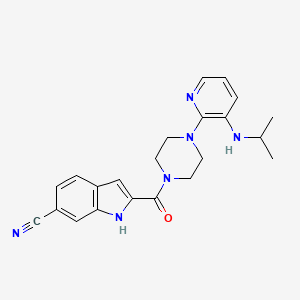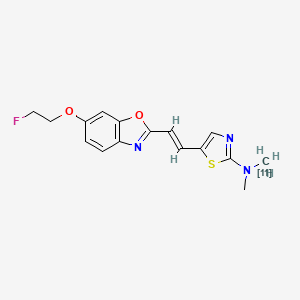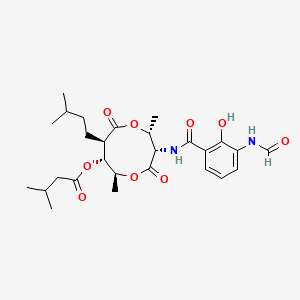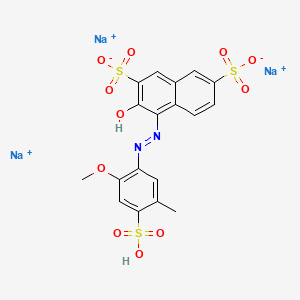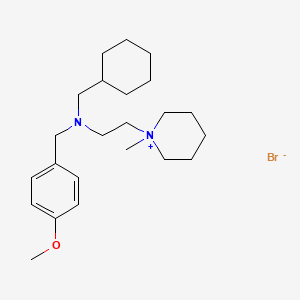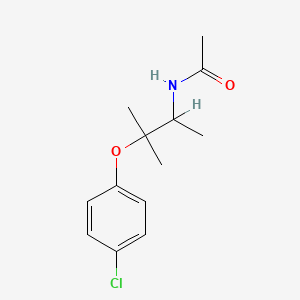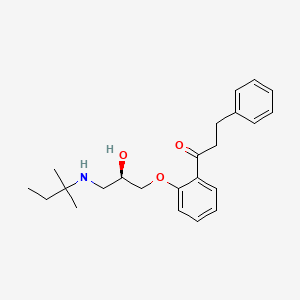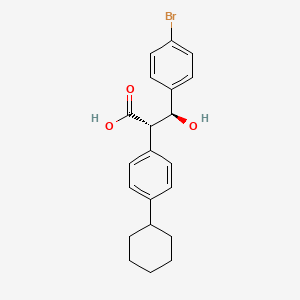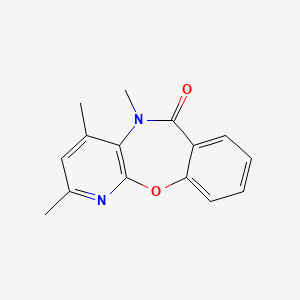
2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is a heterocyclic compound that features a fused ring system combining pyridine and benzoxazepine structures. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Formation of the benzoxazepine ring: This step might involve the condensation of an appropriate benzene derivative with an amine or amide, followed by cyclization.
Methylation: Introduction of methyl groups at the 2, 4, and 5 positions can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs, possibly affecting the nitrogen or oxygen atoms in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the ring system, depending on the presence of activating or deactivating groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one could have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b][1,4]benzoxazepine: A similar structure without the methyl groups.
Benzoxazepine derivatives: Compounds with variations in the benzoxazepine ring system.
Pyridine derivatives: Compounds with modifications to the pyridine ring.
Uniqueness
2,4,5-Trimethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is unique due to the specific arrangement and substitution pattern of its fused ring system, which could confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
140413-10-1 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2,4,5-trimethylpyrido[2,3-b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-10(2)16-14-13(9)17(3)15(18)11-6-4-5-7-12(11)19-14/h4-8H,1-3H3 |
InChI Key |
NDBTYHQRGRAHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1N(C(=O)C3=CC=CC=C3O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)

